molecular formula C11H20Cl2N2 B11924580 N1-Benzyl-N1-methylpropane-1,3-diamine dihydrochloride CAS No. 1018815-38-7

N1-Benzyl-N1-methylpropane-1,3-diamine dihydrochloride

Katalognummer: B11924580
CAS-Nummer: 1018815-38-7
Molekulargewicht: 251.19 g/mol
InChI-Schlüssel: OUMFCTFGJYRXRG-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N1-Benzyl-N1-methylpropane-1,3-diamine dihydrochloride is a chemical compound with the molecular formula C11H20Cl2N2. It is known for its applications in various fields, including organic synthesis and pharmaceutical research. The compound is characterized by its benzyl and methyl groups attached to a propane-1,3-diamine backbone, forming a dihydrochloride salt.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N1-Benzyl-N1-methylpropane-1,3-diamine dihydrochloride typically involves a multi-step process. One common method includes the reaction of propane-1,3-diamine with benzyl chloride and methyl iodide under basic conditions. The reaction proceeds through nucleophilic substitution, where the amine groups of propane-1,3-diamine attack the electrophilic carbon atoms of benzyl chloride and methyl iodide, respectively. The resulting product is then treated with hydrochloric acid to form the dihydrochloride salt.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The final product is purified through recrystallization or other suitable methods to obtain the desired dihydrochloride salt.

Analyse Chemischer Reaktionen

Types of Reactions

N1-Benzyl-N1-methylpropane-1,3-diamine dihydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding amine oxides.

    Reduction: Reduction reactions can convert the compound into its corresponding amines.

    Substitution: The benzyl and methyl groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield amine oxides, while reduction can produce primary or secondary amines. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.

Wissenschaftliche Forschungsanwendungen

N1-Benzyl-N1-methylpropane-1,3-diamine dihydrochloride has several scientific research applications, including:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Employed in the study of enzyme inhibition and protein interactions.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of N1-Benzyl-N1-methylpropane-1,3-diamine dihydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • N-Benzyl-N-methylpropane-1,3-diamine
  • N-Methylbenzylamine
  • 3-Benzyl-3-methylaminopropylamine

Uniqueness

N1-Benzyl-N1-methylpropane-1,3-diamine dihydrochloride is unique due to its specific structural features, such as the presence of both benzyl and methyl groups on the propane-1,3-diamine backbone. This unique structure imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.

Eigenschaften

CAS-Nummer

1018815-38-7

Molekularformel

C11H20Cl2N2

Molekulargewicht

251.19 g/mol

IUPAC-Name

N'-benzyl-N'-methylpropane-1,3-diamine;dihydrochloride

InChI

InChI=1S/C11H18N2.2ClH/c1-13(9-5-8-12)10-11-6-3-2-4-7-11;;/h2-4,6-7H,5,8-10,12H2,1H3;2*1H

InChI-Schlüssel

OUMFCTFGJYRXRG-UHFFFAOYSA-N

Kanonische SMILES

CN(CCCN)CC1=CC=CC=C1.Cl.Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.